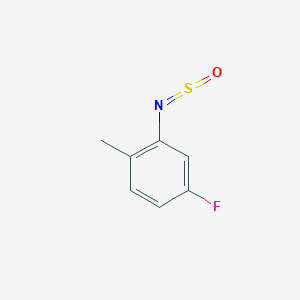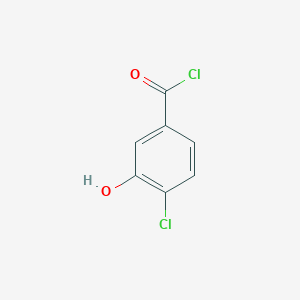
4-Chloro-3-hydroxybenzoyl chloride
Overview
Description
4-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2 . It is used as a chemical building block in various scientific research applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Chloro-3-hydroxybenzoic acid with thionyl chloride in N,N-dimethyl-formamide and toluene . The reaction conditions include heating at 70°C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 155.997803 Da .Chemical Reactions Analysis
This compound is a reactive compound that can react with various nucleophiles, including amines, alcohols, and thiols . The reaction between this compound and nucleophiles results in the formation of amides, esters, and thioesters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.013 . It is a member of the carbonyl chlorides category .Scientific Research Applications
Synthesis and Environmental Degradation
4-Chloro-3-hydroxybenzoyl chloride is utilized in various synthetic pathways, including the preparation of hydroxybenzamides and their salts. This process involves the reaction of thionyl chloride with carboxylic acids, highlighting the method's efficiency and potential drawbacks, such as the necessity for high-purity reactants and multiple purification stages due to byproduct formation (A. K. Brel et al., 2015). Additionally, it plays a role in environmental contexts, such as the gamma irradiation-induced degradation of chlorinated aromatic compounds in treated effluent, demonstrating its utility in the breakdown and mineralization of environmental pollutants (Libing Chu & Jianlong Wang, 2016).
Catalytic and Material Synthesis
This chemical is central to the synthesis of new compounds and materials, serving as a precursor or reactant in various chemical transformations. For example, it has been involved in the facile conversion of related compounds into hydroxybenzo[b]selenophenes, demonstrating its versatility in organic synthesis (R. Lisiak & J. Młochowski, 2009). Moreover, it contributes to the development of pharmaceuticals and advanced materials, such as in the synthesis of benzyl 4-hydroxybenzoate under microwave irradiation, showcasing its application in efficient and innovative synthetic methodologies (Ding Man-hua, 2007).
Advanced Oxidation Processes
In environmental science, this compound's degradation by advanced oxidation processes (AOPs) highlights its role in studying and mitigating pollution. The study on the photodegradation of similar compounds in aqueous solutions using AOPs reveals insights into the mechanisms of pollutant breakdown, contributing to environmental protection efforts (J. Lopez et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-hydroxybenzoyl chloride (CHBCl) is a synthetic organic compound Hydroxybenzoyl chlorides, a class of compounds to which chbcl belongs, have been used in the synthesis of conjugates with biologically active dipeptides .
Mode of Action
The mode of action of CHBCl involves its interaction with these targets, leading to the formation of new compounds. For instance, hydroxybenzoyl chlorides have been used to synthesize conjugates with dipeptides based on 4-aminobutanoic acid and glycine
Biochemical Pathways
It’s known that hydroxybenzoyl chlorides are used as intermediate products in organic synthesis . They play a crucial role in the synthesis of various biologically active compounds.
Result of Action
The result of CHBCl’s action would depend on the specific targets and pathways it affects. As an intermediate in organic synthesis, CHBCl contributes to the formation of various biologically active compounds . The exact molecular and cellular effects would depend on the specific compounds synthesized using CHBCl.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-hydroxybenzoyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of complex biochemical compounds. For instance, it can react with amino acids and peptides, forming amide bonds that are essential in protein synthesis. Additionally, this compound is involved in the synthesis of hydroxybenzamides, which exhibit a wide range of biological activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Moreover, this compound has been observed to impact the expression of genes related to cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in the synthesis of aromatic compounds, thereby regulating the production of these compounds within cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or reactive chemicals. Long-term studies have indicated that prolonged exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Studies have identified specific dosage thresholds beyond which the compound’s toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin monooxygenases and dioxygenases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence the levels of certain metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization within the cell. The distribution of this compound can also affect its accumulation in specific tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its intended site of action .
properties
IUPAC Name |
4-chloro-3-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAXWJWCRHVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


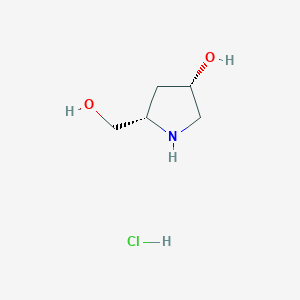
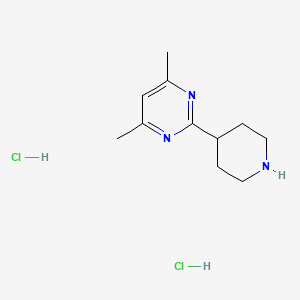
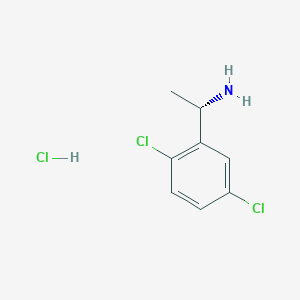

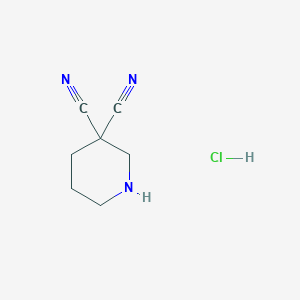
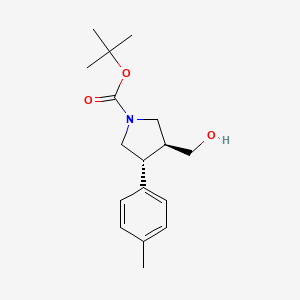

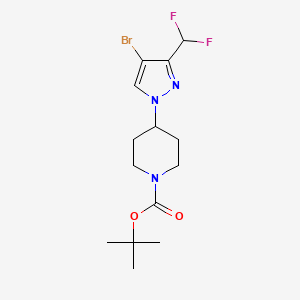

![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)
